molecular formula C14H18O7 B12723174 (4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol CAS No. 57619-91-7

(4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol

Cat. No.: B12723174
CAS No.: 57619-91-7
M. Wt: 298.29 g/mol
InChI Key: OQSZULMLSOWAAV-DSOJMZEYSA-N
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Description

2-Propenoic acid, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester, homopolymer is a complex chemical compound known for its versatile applications in various fields. This compound is a polymer formed from the esterification of 2-propenoic acid with oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester. It is commonly used in the production of adhesives, coatings, and various industrial materials due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester, homopolymer typically involves the esterification of 2-propenoic acid with oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired polymer .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The raw materials are fed into the reactor, where they undergo esterification, followed by polymerization to form the homopolymer. The final product is then subjected to various purification processes to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester, homopolymer undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester, homopolymer has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of various copolymers and as a cross-linking agent in polymer chemistry.

    Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.

    Medicine: Utilized in the formulation of dental materials, such as adhesives and sealants, due to its excellent bonding properties.

    Industry: Applied in the production of coatings, adhesives, and sealants for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester, homopolymer involves its ability to form strong covalent bonds with other molecules. This property is primarily due to the presence of reactive ester groups, which can undergo polymerization and cross-linking reactions. The molecular targets and pathways involved include the formation of polymer networks through radical polymerization, leading to the creation of durable and stable materials.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: A similar compound used in the production of dental materials and adhesives.

    2-Propenoic acid, 1,1′-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester, polymer with 4-ethenyl-1,3,2-dioxathiolane 2-oxide: Another related compound with applications in coatings and sealants.

Uniqueness

2-Propenoic acid, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester, homopolymer is unique due to its high reactivity and ability to form strong, durable polymer networks. This makes it particularly valuable in applications requiring high-performance materials, such as medical implants and industrial adhesives.

Properties

CAS No.

57619-91-7

Molecular Formula

C14H18O7

Molecular Weight

298.29 g/mol

IUPAC Name

(4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol

InChI

InChI=1S/C14H18O7/c15-13(16)3-7-19-5-1-11(13)9-21-10-12-2-6-20-8-4-14(12,17)18/h3-4,7-10,15-18H,1-2,5-6H2/b11-9-,12-10+

InChI Key

OQSZULMLSOWAAV-DSOJMZEYSA-N

Isomeric SMILES

C\1COC=CC(/C1=C/O/C=C\2/CCOC=CC2(O)O)(O)O

Canonical SMILES

C1COC=CC(C1=COC=C2CCOC=CC2(O)O)(O)O

Origin of Product

United States

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